2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide
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Overview
Description
2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide is a complex organic compound that belongs to the class of triazolotriazines. This compound is characterized by its unique structure, which includes multiple nitrogen atoms and a sulfanyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide typically involves multiple steps. One common method includes the reaction of 5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-thiol with N-(2-ethylphenyl)acetamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of industrial-grade solvents and catalysts.
Chemical Reactions Analysis
Types of Reactions
2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amine derivatives.
Scientific Research Applications
2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-1-(4-bromophenyl)ethanone
- 2-{[bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}acetic acid
Uniqueness
Compared to similar compounds, 2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide is unique due to its specific structural features, such as the presence of the N-(2-ethylphenyl)acetamide moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Biological Activity
The compound 2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide represents a novel class of triazole derivatives that have garnered attention due to their potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other pharmacological applications.
Chemical Structure and Properties
The molecular formula of the compound is C18H21N7O3S with a molecular weight of approximately 415.53 g/mol. The structural configuration includes a triazole ring fused with a triazine moiety and an ethylamino substituent, which is significant for its biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to the one have demonstrated significant cytotoxic effects against various cancer cell lines:
- In vitro Studies : A related compound exhibited IC50 values of 6.2 μM against HCT-116 colon carcinoma cells and 27.3 μM against T47D breast cancer cells, indicating promising anticancer activity .
- Mechanism of Action : The mechanism often involves the induction of apoptosis in cancer cells and inhibition of key signaling pathways such as c-Met and VEGFR-2 .
Antimicrobial Activity
Triazole derivatives are also known for their antimicrobial properties:
- Broad-Spectrum Activity : Compounds within this class have shown effectiveness against various pathogens, including bacteria and fungi. For example, certain triazole derivatives have been reported to inhibit bacterial growth effectively compared to standard antibiotics like chloramphenicol .
- Specific Findings : In a study involving mercapto-triazolethiones, compounds demonstrated notable antibacterial activity against pathogenic bacteria .
Other Pharmacological Activities
Beyond anticancer and antimicrobial effects, this compound may exhibit additional pharmacological activities:
- Anti-inflammatory Effects : Some triazole derivatives possess anti-inflammatory properties that could be beneficial in treating inflammatory diseases.
- Anticonvulsant and Analgesic Activities : Similar compounds have been explored for their potential use in managing pain and seizures .
Research Findings
The following table summarizes key findings related to the biological activity of similar triazole compounds:
Activity Type | Compound/Study Reference | IC50/Effectiveness |
---|---|---|
Anticancer | HCT-116 (Colon Carcinoma) | 6.2 μM |
T47D (Breast Cancer) | 27.3 μM | |
Antimicrobial | Various Pathogens | Effective vs. Chloramphenicol |
Anti-inflammatory | Triazole Derivatives | Notable effects reported |
Anticonvulsant | Related Triazole Compounds | Potential activity noted |
Case Studies
- Case Study on Anticancer Screening :
- Antimicrobial Efficacy :
Properties
IUPAC Name |
2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(2-ethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N8OS/c1-4-12-9-7-8-10-13(12)21-14(27)11-28-18-25-24-17-23-15(19-5-2)22-16(20-6-3)26(17)18/h7-10H,4-6,11H2,1-3H3,(H,21,27)(H2,19,20,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQTNVJFRWBQNHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=NN=C3N2C(=NC(=N3)NCC)NCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N8OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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